molecular formula C16H29NO2 B12586444 Nona-1,4-dien-4-yl dipropan-2-ylcarbamate CAS No. 648927-76-8

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate

Katalognummer: B12586444
CAS-Nummer: 648927-76-8
Molekulargewicht: 267.41 g/mol
InChI-Schlüssel: CXKBCDXYSKTPLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a nonadiene backbone and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate typically involves the reaction of nonadiene derivatives with isopropyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nonadiene backbone may interact with hydrophobic pockets within proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate stands out due to its specific combination of a nonadiene backbone and a dipropan-2-ylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

648927-76-8

Molekularformel

C16H29NO2

Molekulargewicht

267.41 g/mol

IUPAC-Name

nona-1,4-dien-4-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C16H29NO2/c1-7-9-10-12-15(11-8-2)19-16(18)17(13(3)4)14(5)6/h8,12-14H,2,7,9-11H2,1,3-6H3

InChI-Schlüssel

CXKBCDXYSKTPLU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C(CC=C)OC(=O)N(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.